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Introduction
Imidazoline receptors (IRs) are a class of non-adrenergic binding sites that have become a

focal point in neuropharmacology.[1] Among the subtypes, the I2 imidazoline receptor (I2-IR)

is of significant therapeutic interest due to its high density in the central nervous system (CNS),

particularly in glial cells.[1][2] Alterations in I2-IR density have been documented in the brains

of patients with neurodegenerative conditions, including Alzheimer's disease, Parkinson's

disease, and Huntington's disease, implicating these receptors in the pathophysiology of these

disorders.[1][3]

Predominantly located on the outer mitochondrial membrane of astrocytes, the precise

molecular identity of the I2-IR remains under investigation, though several candidate proteins

have been proposed.[1][4] Its functional roles are primarily understood through the actions of

selective ligands, with agmatine considered a key endogenous ligand.[1][4] Activation of I2-IRs

by specific ligands has consistently demonstrated significant neuroprotective effects in various

preclinical models of neurodegeneration.[1][4] This guide provides a comprehensive technical

overview of the I2-IR's involvement in neurodegenerative diseases, detailing its mechanisms of

action, signaling pathways, and the experimental methodologies used to evaluate its function.
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The I2-IR is defined as a non-adrenergic binding site with high affinity for ligands like idazoxan

and 2-(2-benzofuranyl)-2-imidazoline (2-BFI).[5][6] While its exact structure is not fully

elucidated, research points to a heterogeneous family of proteins.[5][7]

Mitochondrial Localization: I2-IRs are primarily localized to the outer mitochondrial

membrane, particularly in astrocytes.[1][4][8] This strategic location places them at a critical

intersection of cellular metabolism, apoptosis, and oxidative stress pathways.

Association with Monoamine Oxidase (MAO): A significant body of evidence indicates that

I2-IR binding sites are located on Monoamine Oxidase B (MAO-B), and to a lesser extent,

MAO-A.[4][7][8] Studies in MAO-B knockout mice showed a complete abolishment of

[3H]idazoxan binding in the liver and brain, confirming that in these tissues, I2-IRs are

located exclusively on MAO-B.[7] However, the I2 binding site is distinct from the catalytic

site of the MAO enzyme, suggesting an allosteric relationship.[4][9] This association is

crucial, as MAO-B activity is known to increase in aging and neurodegenerative diseases,

contributing to oxidative stress.[10] It is important to note, however, that some studies

suggest I2-IRs also represent molecular species distinct from MAO, indicating a complex

and not fully resolved molecular identity.[9]

Mechanisms of Neuroprotection and Signaling
Pathways
Activation of I2-IRs by selective ligands confers neuroprotection through multiple,

interconnected mechanisms. These effects are largely attributed to the modulation of glial cell

function, particularly astrocytes.[1]

Anti-Apoptotic Effects
I2-IR ligands inhibit neuronal death by modulating key apoptotic signaling cascades.[1] This

involves both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated)

pathways. For instance, the I2-IR ligand LSL60101 has been shown to decrease the pro-

apoptotic FADD protein in the hippocampus.[11]
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Caption: Anti-apoptotic signaling modulated by I2-IR ligands.

Modulation of Neuroinflammation
Neuroinflammation, driven by activated microglia and astrocytes, is a hallmark of

neurodegenerative diseases.[1] I2-IR ligands exert potent anti-inflammatory effects.[12]

Treatment has been shown to reduce the density of activated microglia and suppress the

production of pro-inflammatory cytokines like TNF-α and enzymes such as COX-2 in glial cell

cultures.[1] In the 5xFAD mouse model of Alzheimer's, the I2 ligand CR4056 suppressed pro-

inflammatory activated microglia.[12] This modulation is linked to the calcineurin (CaN)

pathway; the I2-IR ligand B06 was found to increase the phosphorylation of NFATc1, a CaN

target, preventing the transcription of neuroinflammatory genes.[13]
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Caption: Modulation of neuroinflammatory pathways by I2-IR ligands.

Other Neuroprotective Mechanisms
MAO Inhibition: Many I2-IR ligands inhibit MAO-A and MAO-B activity, reducing the

breakdown of monoamine neurotransmitters and decreasing the production of reactive

oxygen species (ROS) that contribute to oxidative stress.[1][14]

GFAP Expression: I2-IR activation can increase the expression of Glial Fibrillary Acidic

Protein (GFAP) in astrocytes, a process associated with neuronal protection and

regeneration.[1][4]

Calcium Homeostasis: I2-IR activation has been linked to the reduction of cellular calcium

overload, a key event in excitotoxicity-mediated neuronal death.[1][4]
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NMDA Receptor Blockade: The endogenous ligand agmatine and other I2-IR ligands may

exert neuroprotective effects by directly blocking N-methyl-D-aspartate (NMDA) receptors,

thereby preventing excitotoxic neuronal damage.[1][4]

Involvement in Specific Neurodegenerative
Diseases
Alterations in I2-IR are a consistent finding across several major neurodegenerative diseases,

positioning the receptor as a key therapeutic target.

Alzheimer's Disease (AD)
The density of I2-IRs is reportedly increased in the brains of AD patients.[2][10][13] This has led

to the exploration of I2-IR ligands as disease-modifying agents.

Cognitive Improvement: In preclinical models like the 5xFAD and SAMP8 mice, treatment

with selective I2-IR ligands (e.g., CR4056, B06, MCR5) improves cognitive deficits and

reverses memory impairments.[2][12][13][15]

Molecular Effects: These ligands have been shown to reduce AD hallmarks, oxidative stress,

and neuroinflammation markers.[13][15] Specifically, treatments can diminish amyloid

precursor protein (APP) processing and increase the levels of Aβ-degrading enzymes in the

hippocampus.[15] The ligand CR4056 was also found to increase the expression of ApoE,

which is mainly produced by astrocytes, and restore blood-brain barrier (BBB) integrity by

reducing fibrinogen extravasation.[12]

Parkinson's Disease (PD)
The role of I2-IR in PD is closely tied to astroglia pathology.[16] I2-IRs are expressed on

activated astrocytes (astrogliosis), which play a complex role in the initiation and progression of

PD.[16]

PET Imaging: The PET radioligand [11C]BU99008, which targets I2-IR, has been used to

evaluate astrogliosis in PD patients.[16][17] Studies have shown increased I2-IR levels in

cortical regions and the brainstem in early-stage PD, potentially reflecting a compensatory

neuroprotective mechanism.[16] Conversely, in moderate-to-advanced PD, a loss of I2-IR
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signal is observed, which may correlate with a loss of reactive astrocyte function and

contribute to cognitive impairment.[16]

Preclinical Models: In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of PD, I2-site

ligands like 2-BFI potentiated the effects of L-DOPA, likely through their ability to inhibit

MAO.[14] However, studies on post-mortem brain tissue from chronic PD patients did not

find significant alterations in I2-IR density or MAO activity compared to controls.[18]

Huntington's Disease (HD)
HD is an autosomal dominant neurodegenerative disorder characterized by significant neuronal

loss, primarily in the striatum.[19]

Receptor Loss: A significant loss (approximately 56%) of I2-IR binding has been observed in

the putamen of HD patients post-mortem, consistent with the receptors being located on

degenerating neurons.[20]

Therapeutic Potential: The involvement of I2-IRs in neurotransmission and cell survival

makes them a promising target for developing neuroprotective and disease-modifying

interventions for HD.[19] Research suggests that targeting these receptors could alleviate

multiple symptoms and potentially slow disease progression.[19] PET imaging using ligands

like [11C]BU99008 is being explored to assess neuroinflammation via I2-IR expression in HD

patients.[21]

Quantitative Data on I2-IR Ligands
The pharmacological characterization of I2-IR ligands is critical for drug development. Key

parameters include binding affinity (Ki) for the I2 receptor and functional activity, such as the

inhibition of MAO-B (IC50).

Table 1: Binding Affinities (Ki) of Selected Ligands for I2 Imidazoline Receptors
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Ligand
Radioligand
Used

Tissue Source Ki (nM) Reference

Idazoxan [3H]Idazoxan
Rat Cerebral
Cortex

12.8 ± 6.8 [18]

2-BFI [3H]2-BFI Rat Brain
Data not

specified
[5]

BU224 Not Specified Not Specified
Data not

specified
[5]

CR4056 Not Specified Not Specified
Data not

specified
[5][6]

LSL60101 Not Specified Human Brain Data available [11]

B06 Not Specified Not Specified Data available [1]

Note: Ki values can vary significantly between studies due to different experimental conditions,

such as the radioligand and tissue preparation used.[22]

Table 2: Inhibitory Potency (IC50) of Selected Ligands on Monoamine Oxidase (MAO) Activity

Ligand Enzyme Substrate IC50 (µM) Reference

2-BFI MAO-A Kynuramine 16.5 ± 2.7 [14]

2-BFI MAO-B Benzylamine 27.9 ± 2.2 [14]

BU224 MAO-A Kynuramine 4.8 ± 0.2 [14]

BU224 MAO-B Benzylamine 44.8 ± 6.6 [14]

Idazoxan MAO-A Not Specified 280 [9]

Idazoxan MAO-B Not Specified 624 [9]

Clonidine MAO-A Not Specified 700 [9]

| Clonidine | MAO-B | Not Specified | 6000 |[9] |
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Key Experimental Protocols
Evaluating the interaction of novel compounds with I2-IRs involves a range of standardized in

vitro and in vivo assays.

Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) and selectivity of a test

compound for I2-IRs.

Objective: To determine the inhibition constant (Ki) of a test ligand for I2-IRs.

Materials:

Tissue source rich in I2-IRs (e.g., rat or rabbit brain cortex).[22][23]

Radioligand with high affinity for I2-IRs (e.g., [³H]2-BFI, [³H]idazoxan).[1][22]

Test compounds at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[22]

Scintillation cocktail and counter.

Protocol:

Tissue Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate

to pellet the membrane fraction. Wash and resuspend the pellet in fresh buffer.[22]

Binding Reaction: Incubate the membrane preparation with a fixed concentration of

radioligand and varying concentrations of the unlabeled test compound.

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand.

Quantification: Place filters in scintillation vials with cocktail and measure radioactivity using

a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of the

test compound to generate a competition curve. Calculate the IC50 value, which is then

converted to the Ki value using the Cheng-Prusoff equation.
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Caption: Experimental workflow for a radioligand binding assay.

Monoamine Oxidase (MAO) Inhibition Assay
This functional assay measures the ability of an I2-IR ligand to inhibit the enzymatic activity of

MAO-A or MAO-B.

Objective: To determine the IC50 value of a test ligand for MAO-A and MAO-B.

Materials:

Source of MAO enzyme (e.g., rat liver mitochondrial fractions).[9]

Specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[22]

Test compounds at various concentrations.

Microplate reader (fluorometric or colorimetric).

Protocol:

Pre-incubation: Pre-incubate the MAO enzyme source with various concentrations of the test

ligand.

Reaction Initiation: Initiate the enzymatic reaction by adding the appropriate substrate.[22]

Detection: Measure the product formation over time using a microplate reader (e.g.,

fluorescence for kynuramine metabolism).[22]

Data Analysis: Plot the enzyme activity against the log concentration of the test ligand to

generate a dose-response curve and calculate the IC50 value.[22]

In Vivo Studies in Animal Models
Evaluating the therapeutic potential of I2-IR ligands requires the use of relevant animal models

of neurodegeneration.
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Common Models:

AD: 5xFAD transgenic mice, Senescence-Accelerated Mouse-Prone 8 (SAMP8).[1][12][15]

PD: 6-hydroxydopamine (6-OHDA)-lesioned rats.[14]

HD: 3-nitropropionic acid (3-NPA)-induced models in rats.[24]

General Workflow:

Model Induction/Selection: Utilize transgenic or toxin-induced animal models that

recapitulate key aspects of the human disease.

Drug Administration: Administer the I2-IR ligand chronically or acutely via a relevant route

(e.g., oral gavage, intraperitoneal injection).

Behavioral Testing: Perform a battery of behavioral tests to assess cognitive function (e.g.,

Morris water maze, novel object recognition), motor function, and anxiety-like behaviors.

Post-mortem Analysis: Collect brain tissue for biochemical and histological analysis. This

includes measuring levels of disease biomarkers (e.g., Aβ plaques), neuroinflammatory

markers, apoptotic proteins, and oxidative stress indicators.

Conclusion and Future Directions
The I2 imidazoline receptor represents a compelling and multifaceted therapeutic target for

neurodegenerative diseases. Its strategic location on the mitochondrial membrane of glial cells

places it at the center of key pathological processes, including apoptosis, neuroinflammation,

and oxidative stress. A growing body of preclinical evidence demonstrates that selective I2-IR

ligands can ameliorate cognitive deficits and modify disease pathology in models of

Alzheimer's, Parkinson's, and Huntington's diseases.

Despite this promise, significant challenges remain. The precise molecular identity of the I2-IR

is not fully resolved, and its downstream signaling pathways are still being elucidated.[1][13]

Future research must focus on:

Molecular Identification: Conclusively identifying the protein(s) that constitute the I2-IR.
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Signaling Elucidation: Mapping the complete signal transduction cascades initiated by I2-IR

activation.

Clinical Translation: Advancing promising I2-IR ligands, such as CR4056 which has been

safely tolerated in humans, into clinical trials for neurodegenerative diseases.[5][12]

The development of novel, highly selective I2-IR ligands, coupled with advanced imaging

techniques, will be instrumental in unlocking the full therapeutic potential of modulating this

receptor system to combat the progression of devastating neurodegenerative disorders.[25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. tdx.cat [tdx.cat]

3. news-medical.net [news-medical.net]

4. Neuroprotective effects of receptor imidazoline 2 and its endogenous ligand agmatine -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

6. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Relationship between I2 imidazoline binding sites and monoamine oxidase B in liver -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. I2 Receptors | Imidazoline Receptors | Tocris Bioscience [tocris.com]

9. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs,
nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Dissociation between I2-imidazoline receptors and MAO-B activity in platelets of patients
with Alzheimer's type dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Benzofuranyl-2-imidazoles as imidazoline I2 receptor ligands for Alzheimer's disease -
PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5600648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9266435/
https://www.ub.edu/medicinalchemistrypharmacology/research/new-imidazoline-i2-receptor-ligands-to-face-neurodegenerative-diseases/
https://www.benchchem.com/product/b1206853?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Neuroprotective_Properties_of_I2_Imidazoline_Receptor_Ligands.pdf
https://www.tdx.cat/bitstream/handle/10803/674236/FV_PhD_THESIS.pdf;jsessionid=47EB285B7A8A6BE780810A6EE2B5E2BA?sequence=1
https://www.news-medical.net/news/20200403/New-family-of-molecules-to-join-altered-receptors-in-Alzheimers-Parkinsons-and-Huntingtons.aspx
https://pubmed.ncbi.nlm.nih.gov/17704848/
https://pubmed.ncbi.nlm.nih.gov/17704848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5600648/
https://pubmed.ncbi.nlm.nih.gov/28322973/
https://pubmed.ncbi.nlm.nih.gov/10415894/
https://pubmed.ncbi.nlm.nih.gov/10415894/
https://www.tocris.com/pharmacology/i2-receptors
https://pubmed.ncbi.nlm.nih.gov/9222546/
https://pubmed.ncbi.nlm.nih.gov/9222546/
https://pubmed.ncbi.nlm.nih.gov/9222546/
https://pubmed.ncbi.nlm.nih.gov/10367991/
https://pubmed.ncbi.nlm.nih.gov/10367991/
https://pubmed.ncbi.nlm.nih.gov/34118720/
https://pubmed.ncbi.nlm.nih.gov/34118720/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and
Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]

13. I2 imidazoline receptor modulation protects aged SAMP8 mice against cognitive decline
by suppressing the calcineurin pathway - PMC [pmc.ncbi.nlm.nih.gov]

14. Locomotor effects of imidazoline I2-site-specific ligands and monoamine oxidase
inhibitors in rats with a unilateral 6-hydroxydopamine lesion of the nigrostriatal pathway -
PMC [pmc.ncbi.nlm.nih.gov]

15. Behavioral and Cognitive Improvement Induced by Novel Imidazoline I2 Receptor
Ligands in Female SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]

16. Imidazoline 2 binding sites reflecting astroglia pathology in Parkinson's disease: an in
vivo11C-BU99008 PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Imidazoline-I2 PET Tracers in Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

18. I2-imidazoline binding sites and monoamine oxidase activity in human postmortem brain
from patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Imidazoline receptors as a new therapeutic target in Huntington's disease: A preclinical
overview - PubMed [pubmed.ncbi.nlm.nih.gov]

20. Imidazoline binding sites in Huntington's and Parkinson's disease putamen - PubMed
[pubmed.ncbi.nlm.nih.gov]

21. hra.nhs.uk [hra.nhs.uk]

22. benchchem.com [benchchem.com]

23. Ligand binding to I2 imidazoline receptor: the role of lipophilicity in quantitative structure-
activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]

24. Pharmacological benefit of I(1)-imidazoline receptors activation and nuclear factor
kappa-B (NF-κB) modulation in experimental Huntington's disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

25. New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal
Chemistry & Pharmacology [ub.edu]

To cite this document: BenchChem. [The Role of I2 Imidazoline Receptors in
Neurodegenerative Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1206853#i2-imidazoline-receptor-
involvement-in-neurodegenerative-diseases]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9266435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9266435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8110656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8110656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1575965/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1575965/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1575965/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6554384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6554384/
https://pubmed.ncbi.nlm.nih.gov/31504212/
https://pubmed.ncbi.nlm.nih.gov/31504212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10298009/
https://pubmed.ncbi.nlm.nih.gov/9116585/
https://pubmed.ncbi.nlm.nih.gov/9116585/
https://pubmed.ncbi.nlm.nih.gov/39236858/
https://pubmed.ncbi.nlm.nih.gov/39236858/
https://pubmed.ncbi.nlm.nih.gov/8773473/
https://pubmed.ncbi.nlm.nih.gov/8773473/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/the-role-of-i2bs-in-huntingtons-disease/
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_I2_Imidazoline_Ligands_in_Functional_Assays_A_Guide_for_Researchers.pdf
https://pubmed.ncbi.nlm.nih.gov/9925287/
https://pubmed.ncbi.nlm.nih.gov/9925287/
https://pubmed.ncbi.nlm.nih.gov/24582883/
https://pubmed.ncbi.nlm.nih.gov/24582883/
https://pubmed.ncbi.nlm.nih.gov/24582883/
https://www.ub.edu/medicinalchemistrypharmacology/research/new-imidazoline-i2-receptor-ligands-to-face-neurodegenerative-diseases/
https://www.ub.edu/medicinalchemistrypharmacology/research/new-imidazoline-i2-receptor-ligands-to-face-neurodegenerative-diseases/
https://www.benchchem.com/product/b1206853#i2-imidazoline-receptor-involvement-in-neurodegenerative-diseases
https://www.benchchem.com/product/b1206853#i2-imidazoline-receptor-involvement-in-neurodegenerative-diseases
https://www.benchchem.com/product/b1206853#i2-imidazoline-receptor-involvement-in-neurodegenerative-diseases
https://www.benchchem.com/product/b1206853#i2-imidazoline-receptor-involvement-in-neurodegenerative-diseases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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